![molecular formula C6H3ClF3N B1465112 2-Chloro-4-(difluoromethyl)-3-fluoropyridine CAS No. 1262413-59-1](/img/structure/B1465112.png)
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Overview
Description
2-Chloro-4-(difluoromethyl)-3-fluoropyridine is an organofluorine compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the six-membered ring. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-4-(trifluoromethyl)pyridine undergoes a reaction with a fluorinating agent. The reaction conditions often include the use of anhydrous hydrogen fluoride and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often employ microreactors to control reaction kinetics and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different fluorinated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(fluoromethyl)pyridine
Uniqueness
2-Chloro-4-(difluoromethyl)-3-fluoropyridine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound exhibits enhanced stability, reactivity, and biological activity compared to its analogs .
Biological Activity
2-Chloro-4-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C6H3ClF3N. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Its unique structure, characterized by a pyridine ring substituted with chlorine and difluoromethoxy groups, enhances its reactivity and pharmacological potential.
The structural features of this compound significantly influence its biological activity. The presence of halogen substituents affects the compound's electronic structure, making it a valuable candidate in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C6H3ClF3N |
Molecular Weight | 185.54 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Case Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent . It appears to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
- Research Findings : In animal models of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Cytokine Modulation : By influencing cytokine production, it can attenuate the inflammatory response.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good absorption characteristics when administered orally.
- Distribution : It is distributed widely in tissues, with a notable affinity for lipid-rich environments.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The compound is eliminated via both renal and fecal routes.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloro-3-fluoropyridine | Lacks difluoromethoxy group | Moderate antimicrobial activity |
2-Chloro-4-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Stronger anti-inflammatory effects |
3-Fluoro-4-(difluoromethyl)pyridine | Similar structure but different reactivity | Comparable antimicrobial properties |
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSIJWAANCHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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